REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[S:11](Cl)(=[O:13])=[O:12].[NH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22]>[OH-].[Na+]>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[S:11]([NH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])(=[O:13])=[O:12] |f:2.3|
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Name
|
|
Quantity
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6.42 g
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Type
|
reactant
|
Smiles
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C1=C(C=CC2=CC=CC=C12)S(=O)(=O)Cl
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Name
|
|
Quantity
|
2 g
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Type
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reactant
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Smiles
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NCCCCCC(=O)O
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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[OH-].[Na+]
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Name
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|
Quantity
|
15 mL
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Type
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solvent
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Smiles
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[OH-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is stirred at room temperature for 24 hours
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Rate
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UNSPECIFIED
|
RPM
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0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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rendered acidic to pH=2 with concentrated hydrochloric acid, and extracted with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase is dried over sodium sulphate
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
the resulting residue is recrystallised from hexane
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)NCCCCCC(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |